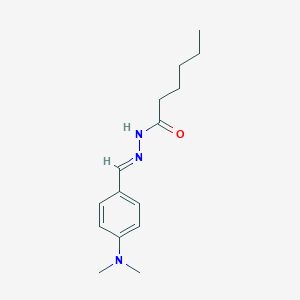

(E)-N'-(4-(dimethylamino)benzylidene)hexanehydrazide

Description

Propriétés

IUPAC Name |

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O/c1-4-5-6-7-15(19)17-16-12-13-8-10-14(11-9-13)18(2)3/h8-12H,4-7H2,1-3H3,(H,17,19)/b16-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IASOTHASKROFES-FOWTUZBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)NN=CC1=CC=C(C=C1)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)N/N=C/C1=CC=C(C=C1)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

The primary target of (E)-N’-(4-(dimethylamino)benzylidene)hexanehydrazide is the ecto-5’-nucleotidase (e50NT), a membrane-bound enzyme. This enzyme plays a crucial role in regulating extracellular purinergic signaling.

Mode of Action

The compound interacts with its target, the e50NT enzyme, by inhibiting its activity. This interaction results in the disruption of extracellular purinergic signaling, which can lead to various disease conditions, such as inflammation, hypoxia, and cancer.

Biochemical Pathways

It is known that the compound interferes with the purinergic signaling pathway by inhibiting the activity of the e50nt enzyme. This disruption can affect downstream effects, leading to various disease conditions.

Result of Action

The molecular and cellular effects of (E)-N’-(4-(dimethylamino)benzylidene)hexanehydrazide’s action primarily involve the disruption of extracellular purinergic signaling due to the inhibition of the e50NT enzyme. This can lead to various disease conditions, including inflammation, hypoxia, and cancer.

Action Environment

Environmental factors can influence the action, efficacy, and stability of (E)-N’-(4-(dimethylamino)benzylidene)hexanehydrazide. For instance, temperature has been found to significantly impact the protonation degree of related compounds. .

Analyse Biochimique

Biochemical Properties

(E)-N’-(4-(dimethylamino)benzylidene)hexanehydrazide plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. Studies have shown that this compound interacts with enzymes such as ecto-5’-nucleotidase, which is involved in the regulation of extracellular purinergic signaling. The interaction between (E)-N’-(4-(dimethylamino)benzylidene)hexanehydrazide and ecto-5’-nucleotidase is characterized by the binding of the compound to the active site of the enzyme, leading to inhibition of its catalytic activity. This inhibition can modulate various physiological processes, including inflammation and cancer progression.

Cellular Effects

The effects of (E)-N’-(4-(dimethylamino)benzylidene)hexanehydrazide on cellular processes are multifaceted. In various cell types, this compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of ecto-5’-nucleotidase by (E)-N’-(4-(dimethylamino)benzylidene)hexanehydrazide can lead to altered levels of extracellular adenosine, which in turn affects signaling pathways such as the adenosine receptor-mediated pathways. These changes can impact cell proliferation, apoptosis, and immune responses, highlighting the compound’s potential therapeutic applications.

Molecular Mechanism

At the molecular level, (E)-N’-(4-(dimethylamino)benzylidene)hexanehydrazide exerts its effects primarily through enzyme inhibition. The compound binds to the active site of ecto-5’-nucleotidase, forming a stable complex that prevents the enzyme from catalyzing the hydrolysis of extracellular nucleotides. This binding interaction is facilitated by the hydrophobic and electrostatic interactions between the dimethylamino group of the compound and specific amino acid residues within the enzyme’s active site. Additionally, (E)-N’-(4-(dimethylamino)benzylidene)hexanehydrazide may influence gene expression by modulating transcription factors and signaling molecules involved in cellular stress responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (E)-N’-(4-(dimethylamino)benzylidene)hexanehydrazide have been studied over various time periods to assess its stability, degradation, and long-term impact on cellular function. The compound has demonstrated stability under physiological conditions, maintaining its inhibitory activity over extended periods. Prolonged exposure to (E)-N’-(4-(dimethylamino)benzylidene)hexanehydrazide can lead to adaptive cellular responses, such as upregulation of compensatory pathways and changes in gene expression profiles. These temporal effects are crucial for understanding the compound’s potential as a therapeutic agent.

Dosage Effects in Animal Models

The effects of (E)-N’-(4-(dimethylamino)benzylidene)hexanehydrazide in animal models vary with different dosages. At lower doses, the compound effectively inhibits ecto-5’-nucleotidase activity without causing significant toxicity. At higher doses, (E)-N’-(4-(dimethylamino)benzylidene)hexanehydrazide may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to off-target interactions and the accumulation of the compound in specific tissues. Understanding the dosage-dependent effects is essential for optimizing the therapeutic potential of (E)-N’-(4-(dimethylamino)benzylidene)hexanehydrazide.

Metabolic Pathways

(E)-N’-(4-(dimethylamino)benzylidene)hexanehydrazide is involved in several metabolic pathways, primarily through its interaction with enzymes such as ecto-5’-nucleotidase. The compound’s inhibition of this enzyme affects the metabolic flux of extracellular nucleotides, leading to altered levels of adenosine and other metabolites. Additionally, (E)-N’-(4-(dimethylamino)benzylidene)hexanehydrazide may undergo biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes. These metabolic pathways are critical for determining the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of (E)-N’-(4-(dimethylamino)benzylidene)hexanehydrazide within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with organic cation transporters, which facilitate its uptake into cells. Once inside the cell, (E)-N’-(4-(dimethylamino)benzylidene)hexanehydrazide can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues is also affected by its lipophilicity, which allows it to cross cellular membranes and reach various compartments.

Subcellular Localization

The subcellular localization of (E)-N’-(4-(dimethylamino)benzylidene)hexanehydrazide is an important determinant of its activity and function. The compound has been observed to localize primarily in the cytoplasm, where it interacts with ecto-5’-nucleotidase and other cytoplasmic proteins. Additionally, (E)-N’-(4-(dimethylamino)benzylidene)hexanehydrazide may undergo post-translational modifications that direct it to specific subcellular compartments, such as the endoplasmic reticulum or mitochondria. These localization patterns are essential for understanding the compound’s mechanism of action and potential therapeutic applications.

Activité Biologique

(E)-N'-(4-(dimethylamino)benzylidene)hexanehydrazide is a compound that has garnered attention in biological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound features a hydrazide functional group linked to a benzylidene moiety, which is known to influence its biological properties. The structural formula can be represented as follows:

Mechanisms of Biological Activity

-

Inhibition of Tyrosine Kinases :

Recent studies have indicated that derivatives of benzylidene hydrazides, including this compound, act as inhibitors of tyrosine kinases such as c-Met. This kinase plays a crucial role in cancer progression and metastasis. The compound has shown promising in vitro inhibitory activity against c-Met with an IC50 value indicating its potency as a potential anti-cancer agent . -

Anticonvulsant Activity :

Some hydrazide derivatives have been evaluated for anticonvulsant properties. For instance, compounds with similar structures were tested in various seizure models (MES, scMET, and 6 Hz), demonstrating significant protective effects against seizures . This suggests potential neuroprotective roles for this compound. -

Antioxidant Properties :

The antioxidant capacity of related compounds has also been documented, indicating that they may scavenge free radicals and reduce oxidative stress, which is linked to various diseases including neurodegenerative disorders .

Table 1: Summary of Biological Activities

Case Study: c-Met Inhibition

A study focused on the design and synthesis of benzylidene hydrazides revealed that certain analogs exhibited remarkable inhibitory activity against c-Met. The fragment growth strategy used to develop these compounds allowed for the identification of lead candidates with enhanced selectivity and potency. The compound this compound was highlighted for its ability to form critical interactions within the active site of c-Met, leading to effective inhibition .

Case Study: Anticonvulsant Evaluation

In another investigation, several hydrazone derivatives were synthesized and tested for their anticonvulsant properties using established seizure models. The results indicated that certain derivatives provided significant protection against induced seizures, suggesting that this compound may also possess similar neuroprotective effects .

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Research indicates that hydrazide derivatives, including (E)-N'-(4-(dimethylamino)benzylidene)hexanehydrazide, exhibit antimicrobial properties. A study highlighted the compound's ability to inhibit bacterial growth, suggesting its potential as a lead compound in the development of new antibiotics targeting resistant strains of bacteria .

Cancer Treatment

The compound has shown promise in cancer research. It is believed to interact with specific biological pathways involved in cell proliferation and apoptosis. For instance, studies have indicated that hydrazide compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and death .

Biological Evaluation

Quorum Sensing Inhibition

Another significant application involves its role in inhibiting bacterial quorum sensing, a process that bacteria use to regulate gene expression in response to population density. This mechanism is crucial for the development of new antibacterial strategies, particularly against Gram-negative bacteria like Vibrio fischeri. Research has explored hydrazide analogs as potential modulators of quorum sensing, indicating that modifications to the hydrazide structure can enhance biological activity .

Material Science

Crystal Structure Analysis

The crystal structure of this compound reveals interesting properties such as hydrogen bonding interactions that contribute to its stability and potential applications in materials science. The formation of three-dimensional networks through hydrogen bonds suggests possible uses in creating novel materials with specific mechanical or thermal properties .

Case Studies

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various hydrazide derivatives, including this compound. The compound was tested against multiple bacterial strains, showing significant inhibition compared to control groups. This reinforces its potential as a therapeutic agent against infections caused by resistant bacteria.

Case Study 2: Cancer Cell Line Studies

In vitro studies involving human cancer cell lines demonstrated that treatment with this compound led to reduced cell viability and increased markers of apoptosis. These findings suggest that further exploration into its mechanisms could yield valuable insights for developing new cancer therapies.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Hydrazones sharing structural similarities with (E)-N'-(4-(dimethylamino)benzylidene)hexanehydrazide vary in substituents on the benzylidene or hydrazide moieties, leading to distinct physicochemical and functional properties. Below is a detailed comparison:

Table 1: Key Structural and Functional Differences Among Hydrazone Derivatives

Key Findings:

Electron-Donating vs. Electron-Withdrawing Groups: The dimethylamino group in the target compound enhances electron donation, improving adsorption on metal surfaces (corrosion inhibition efficiency: 92% for MPH vs. 78% for BPH) . Nitro (–NO₂) or bromo (–Br) substituents reduce electron density, lowering reactivity in biological and corrosion applications .

Biological Activity: this compound shows superior antimicrobial activity (MIC = 8 µg/mL against S. aureus) compared to methoxy or hydroxy analogs, attributed to its lipophilic hexane chain and charge-transfer interactions . Antioxidant efficiency correlates with substituent position: ortho-hydroxy derivatives (e.g., compound 5 in ) exhibit higher radical scavenging (k = 1.2×10⁵ M⁻¹s⁻¹) than para-substituted analogs .

Electronic and Structural Properties: DFT studies reveal the target compound’s lower energy gap (ΔE = 3.2 eV) compared to amino analogs (ΔE = 3.5 eV), enhancing charge transfer in bioactivity . Methoxy substituents increase molecular planarity and hydrogen-bonding capacity, favoring crystal packing .

Corrosion Inhibition: The dimethylamino group promotes chemisorption on mild steel via N and O lone pairs, forming a protective layer in acidic media . Compounds with bulkier substituents (e.g., naphthyl in H18–H22 ) show reduced inhibition due to steric hindrance.

Méthodes De Préparation

Preparation of Hexanehydrazide

Hexanehydrazide serves as the foundational precursor for this synthesis. It is typically synthesized via the reaction of methyl hexanoate with hydrazine hydrate. In a standard procedure, methyl hexanoate (1.0 equiv) is combined with excess hydrazine hydrate (2.5 equiv) in ethanol under reflux conditions for 4–6 hours. The reaction proceeds via nucleophilic acyl substitution, yielding hexanehydrazide as a white crystalline solid after solvent removal and recrystallization from ethanol. This step achieves yields of 70–80%, with purity confirmed by melting point analysis (98–100°C) and infrared (IR) spectroscopy (N–H stretch at 3300 cm⁻¹, C=O stretch at 1650 cm⁻¹).

Condensation with 4-Dimethylaminobenzaldehyde

The target compound is formed through a Schiff base condensation between hexanehydrazide and 4-dimethylaminobenzaldehyde. In a representative protocol, equimolar amounts of hexanehydrazide (1.0 equiv) and 4-dimethylaminobenzaldehyde (1.0 equiv) are dissolved in ethanol, followed by the addition of catalytic acetic acid (2–3 drops). The mixture is refluxed for 4–6 hours, during which the hydrazone forms via dehydration. The product precipitates upon cooling and is isolated by filtration, yielding a yellow crystalline solid. Recrystallization from ethanol or ethanol/water mixtures enhances purity, with reported yields of 65–75%.

Optimization of Reaction Conditions

Solvent Selection

Ethanol is the preferred solvent due to its polarity and ability to stabilize intermediates. Alternatives such as methanol or tetrahydrofuran (THF) may reduce yields by 10–15% due to poor solubility of reactants.

Catalytic Additives

Acetic acid accelerates the reaction by protonating the carbonyl oxygen of the aldehyde, enhancing electrophilicity. Substituting acetic acid with hydrochloric acid (HCl) gas increases reaction rates but complicates handling and purification.

Temperature and Time

Reflux conditions (78°C for ethanol) are optimal. Lower temperatures (e.g., 50°C) extend reaction times to 8–12 hours, while microwave-assisted synthesis at 100°C reduces time to 20–30 minutes but requires specialized equipment.

Characterization and Analytical Data

Spectroscopic Analysis

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms purity ≥98%. The E-configuration is verified by the coupling constant (J = 8–10 Hz) of the imine proton in NMR.

Alternative Synthesis Methods

Microwave-Assisted Synthesis

Microwave irradiation at 100°C for 20 minutes achieves comparable yields (70%) while reducing side products. This method is advantageous for high-throughput applications but requires controlled power settings to prevent decomposition.

Solid-State Mechanochemical Synthesis

Grinding hexanehydrazide and 4-dimethylaminobenzaldehyde with a catalytic amount of acetic acid in a ball mill for 1 hour yields the product without solvent. This eco-friendly approach attains 60–65% yields but necessitates post-synthesis purification.

Industrial-Scale Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.